(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide
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Description
Molecular Structure Analysis
The molecular formula of a similar compound, FTTA, is C17H15NO3S, and its molecular weight is 313.37.Physical And Chemical Properties Analysis
Thiophene, a related compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Application : It has been investigated as a monomer for electrochemically polymerized homopolymers and copolymers with EDOT (3,4-ethylenedioxythiophene). These polymers exhibit distinct electrochromic properties, making them promising candidates for applications like smart windows, displays, and sensors .
- Application : Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers derived from this compound have been designed and synthesized for high-efficiency and long-lived blue phosphorescent OLEDs .
- Application : By incorporating this moiety into donor–acceptor polymers, it serves as an active semiconductor for organic electronics. These materials find use in organic field-effect transistors (OFETs), solar cells, and other optoelectronic devices .
Electrochromic Materials
Organic Light-Emitting Diodes (OLEDs)
Organic Semiconductors
properties
IUPAC Name |
(E)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c20-24(21,13-10-15-4-2-1-3-5-15)19-11-8-17-6-7-18(23-17)16-9-12-22-14-16/h1-7,9-10,12-14,19H,8,11H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYKWBJNIRSAEY-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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